REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[C:8]([Cl:9])=[N:7][CH:6]=[CH:5][N:4]=1.Br[CH2:11][CH:12](OCC)OCC.C([O-])([O-])=O.[Na+].[Na+]>CO.O>[Cl:9][C:8]1[C:3]2[N:4]([CH:11]=[CH:12][N:2]=2)[CH:5]=[CH:6][N:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 24 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 48 h
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The product is purified by silica gel column chromatography (4% MeOH in CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |